Ether, butyl 1,1,2,2-tetrafluoroethyl

描述

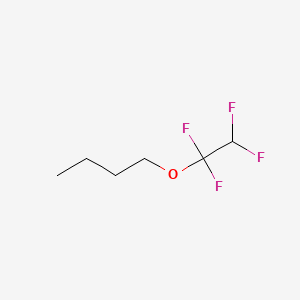

Ether, butyl 1,1,2,2-tetrafluoroethyl is a useful research compound. Its molecular formula is C6H10F4O and its molecular weight is 174.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Mode of Action

It’s known that this compound is a highly effective additive in lithium-ion and sodium-ion batteries for improving battery performance, increasing safety, and reducing flammability . It is a versatile co-solvent with high miscibility, which allows it to be blended with other solvents to achieve high ionic conductivities .

Biochemical Pathways

In the context of battery systems, it helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .

Pharmacokinetics

It’s known that this compound is a liquid at ambient temperature with a density of 11147 .

Result of Action

In the context of battery systems, it plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (pss) effect and improving battery performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ether, butyl 1,1,2,2-tetrafluoroethyl. For instance, it’s known that this compound should be stored at ambient temperature . Also, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

生化分析

Biochemical Properties

Ether, butyl 1,1,2,2-tetrafluoroethyl plays a significant role in biochemical reactions, particularly as a solvent and co-solvent in various biochemical processes. This compound interacts with a range of enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical reactions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting the overall metabolic flux . The nature of these interactions can vary, with some enzymes experiencing inhibition while others may be activated or stabilized by the presence of this compound .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may impact the expression of genes involved in oxidative stress responses, leading to changes in the cellular redox state . Additionally, its presence can affect the activity of key metabolic enzymes, thereby influencing the overall metabolic rate and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding and the specific enzyme involved . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, degradation products may form, potentially altering the compound’s effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or stabilizing certain enzymes . At higher doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and disruptions in normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.

生物活性

Ether, butyl 1,1,2,2-tetrafluoroethyl (CAS Number: 358-37-2) is a fluorinated ether compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications in medicine, and relevant case studies.

Molecular Structure:

- Chemical Formula: C6H10F4O

- Molecular Weight: 182.14 g/mol

Physical Properties:

- Colorless liquid

- Odorless or faintly aromatic

- Miscible with organic solvents

The biological activity of butyl 1,1,2,2-tetrafluoroethyl ether is primarily attributed to its interaction with biological membranes and proteins. Its fluorinated structure enhances lipophilicity, allowing it to penetrate cellular membranes effectively. This characteristic is crucial for its applications in pharmacology and biochemistry.

Interaction with Biological Targets

- Membrane Disruption: The compound can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation: It may interact with specific enzymes or receptors, influencing metabolic pathways and cellular responses.

Antimicrobial Properties

Research indicates that butyl 1,1,2,2-tetrafluoroethyl ether exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as a disinfectant or preservative in pharmaceutical formulations.

Anticancer Activity

Preliminary investigations have explored the anticancer properties of this compound. In vitro assays showed that it could inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of butyl 1,1,2,2-tetrafluoroethyl ether against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli. The compound demonstrated a rapid bactericidal effect within one hour of exposure .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), butyl 1,1,2,2-tetrafluoroethyl ether was shown to reduce cell viability by approximately 40% at a concentration of 100 µg/mL after 48 hours. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to the control group.

| Cell Line | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 100 | 40 |

Applications in Medicine

Given its biological activities, butyl 1,1,2,2-tetrafluoroethyl ether holds promise for various medical applications:

- Antimicrobial Agents: Potential use in disinfectants and antiseptics.

- Anticancer Therapeutics: Further studies could lead to the development of novel anticancer drugs targeting specific pathways involved in tumor growth.

科学研究应用

Chemical Synthesis

Ether, butyl 1,1,2,2-tetrafluoroethyl is utilized as a solvent and reagent in organic synthesis. Its high polarity and ability to dissolve a wide range of organic compounds make it suitable for various chemical reactions. It can act as a nucleophile in substitution reactions due to the presence of the ether functional group.

Case Study: Reaction Medium in Fluorination Processes

A study demonstrated the effectiveness of this ether as a solvent in fluorination reactions. The use of n-butyl-1,1,2,2-tetrafluoroethyl ether allowed for higher yields and selectivity in the synthesis of fluorinated compounds compared to traditional solvents .

Pharmaceutical Applications

The compound is being explored for its potential in drug formulation due to its favorable solubility characteristics and low toxicity profile.

Case Study: Topical Formulations

Research has indicated that n-butyl-1,1,2,2-tetrafluoroethyl ether can enhance the bioavailability of active pharmaceutical ingredients in topical formulations. Its ability to facilitate skin penetration makes it an attractive candidate for dermatological applications .

Cosmetic Industry

In cosmetics, this ether is valued for its emollient properties and ability to improve the texture and spreadability of formulations.

Case Study: Skin Care Products

A formulation study highlighted the use of n-butyl-1,1,2,2-tetrafluoroethyl ether in skin care products where it contributed to improved moisturizing effects without leaving a greasy residue. The compound's compatibility with various cosmetic ingredients was also noted .

Environmental Applications

Due to its low bioaccumulation potential and high stability in environmental conditions, n-butyl-1,1,2,2-tetrafluoroethyl ether is being investigated for use in environmentally friendly cleaning products.

Case Study: Eco-Friendly Cleaning Solutions

Research into cleaning agents has shown that incorporating this ether can enhance cleaning efficiency while minimizing environmental impact. Its low toxicity profile supports its use in formulations aimed at reducing harmful effects on aquatic life .

化学反应分析

Method A: Reaction with Fluorinating Agents

Fluorination of butyl ether derivatives using sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF) in the presence of catalysts:

-

Reaction Scheme :

-

Conditions : Autoclave reaction at 20–60°C for 24 hours under SF₄ pressure .

-

Yield : ~88–95% with optimized stoichiometry and AgF₂ catalysts .

Method B: Substitution via Amine Intermediates

Reaction of fluoral semi-acetals with amines (e.g., N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine):

-

Reaction Pathway :

-

Conditions : Solvent-free exothermic reaction at −10°C to +50°C, neutralized with bicarbonate post-reaction .

Fluorination Reactions

The ether participates in further fluorination to introduce additional fluorine atoms:

SF₄-Mediated Fluorination

-

Mechanism : Electrophilic substitution at the ether oxygen.

-

Outcome : Conversion to perfluorinated ethers (e.g., C₄F₉-O-CF₂CF₃) with SF₄ in nonpolar solvents .

Halogen Exchange

Replacement of non-fluorine halogens (e.g., Cl → F) using Et₃N·3HF:

Acidic Cleavage

Butyl 1,1,2,2-tetrafluoroethyl ether undergoes acid-catalyzed cleavage under strong acidic conditions (e.g., HBr or HI):

Reaction Mechanism

-

SN2 Pathway : Attack by halide ions (Br⁻, I⁻) at the less hindered alkyl group (butyl chain):

Side Reactions

-

E1 Elimination : Formation of alkenes (e.g., 1-butene) in the presence of tertiary carbocation-stabilizing groups .

Thermal Stability and Decomposition

属性

IUPAC Name |

1-(1,1,2,2-tetrafluoroethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVGBESMFDRXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189327 | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-37-2 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-butyl 1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。